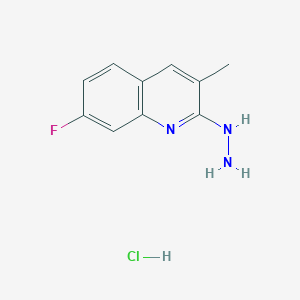
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride is a biochemical compound with the molecular formula C10H10FN3•HCl. It is primarily used in proteomics research and has various applications in scientific research . This compound is known for its unique structure, which includes a fluorine atom, a hydrazino group, and a methyl group attached to a quinoline ring.
Preparation Methods
The synthesis of 7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride involves several steps. One common synthetic route includes the reaction of 7-fluoro-3-methylquinoline with hydrazine hydrate under specific conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The hydrazino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride can be compared with other similar compounds, such as:
7-Fluoro-2-methylquinoline: Lacks the hydrazino group, making it less reactive in certain biochemical applications.
2-Hydrazinoquinoline: Does not have the fluorine and methyl groups, affecting its stability and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
1171659-05-4 |
|---|---|
Molecular Formula |
C10H11ClFN3 |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
(7-fluoro-3-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H10FN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H |
InChI Key |
PQFROJICMYIPPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)F)N=C1NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



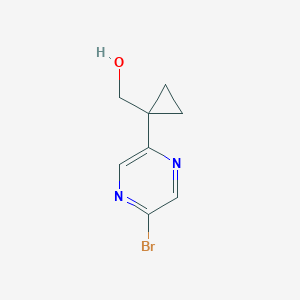

![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)

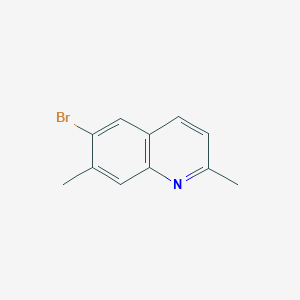
![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
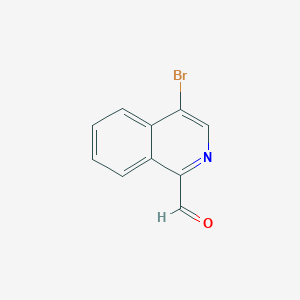
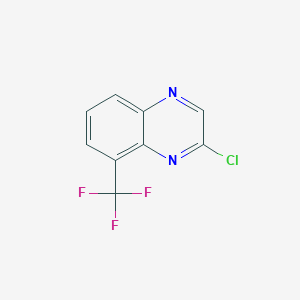

![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)
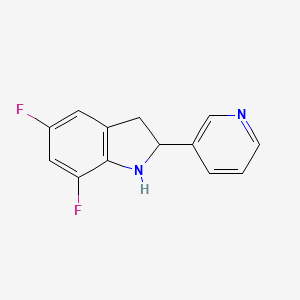

![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)
